Cas no 1564504-75-1 (4-azido-2-bromo-1-fluorobenzene)

4-アジド-2-ブロモ-1-フルオロベンゼンは、芳香族化合物の一種であり、ベンゼン環にアジド基(-N3)、臭素原子(-Br)、およびフッ素原子(-F)が選択的に導入された構造を有します。この化合物は、有機合成において多様な反応性を示し、特にクリックケミストリーやパラジウムカップリング反応などの官能基変換に有用です。アジド基の高い反応性により、他の分子との効率的な結合形成が可能であり、医薬品中間体や機能性材料の合成に応用されます。また、臭素とフッ素の電子効果により、求電子置換反応の位置選択性を制御できる点が特徴です。取り扱いには適切な安全対策が必要ですが、その多様な反応性から研究用途で重要な役割を果たします。

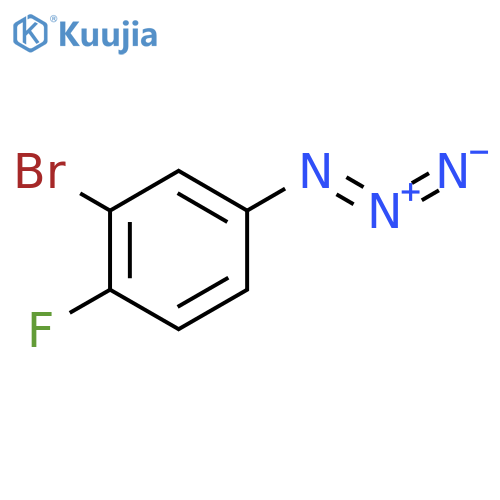

1564504-75-1 structure

商品名:4-azido-2-bromo-1-fluorobenzene

CAS番号:1564504-75-1

MF:C6H3BrFN3

メガワット:216.010523080826

MDL:MFCD31420867

CID:5244873

PubChem ID:104780341

4-azido-2-bromo-1-fluorobenzene 化学的及び物理的性質

名前と識別子

-

- 4-azido-2-bromo-1-fluorobenzene

-

- MDL: MFCD31420867

- インチ: 1S/C6H3BrFN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H

- InChIKey: QINUABSPOUCRCL-UHFFFAOYSA-N

- ほほえんだ: N(C1C=CC(F)=C(Br)C=1)=[N+]=[N-]

4-azido-2-bromo-1-fluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-285939-1.0g |

4-azido-2-bromo-1-fluorobenzene |

1564504-75-1 | 95.0% | 1.0g |

$770.0 | 2025-03-19 | |

| Enamine | EN300-285939-5g |

4-azido-2-bromo-1-fluorobenzene |

1564504-75-1 | 95% | 5g |

$2235.0 | 2023-09-07 | |

| Enamine | EN300-285939-0.05g |

4-azido-2-bromo-1-fluorobenzene |

1564504-75-1 | 95.0% | 0.05g |

$179.0 | 2025-03-19 | |

| Enamine | EN300-285939-1g |

4-azido-2-bromo-1-fluorobenzene |

1564504-75-1 | 95% | 1g |

$770.0 | 2023-09-07 | |

| 1PlusChem | 1P01B42T-100mg |

4-azido-2-bromo-1-fluorobenzene |

1564504-75-1 | 95% | 100mg |

$382.00 | 2024-06-20 | |

| 1PlusChem | 1P01B42T-1g |

4-azido-2-bromo-1-fluorobenzene |

1564504-75-1 | 95% | 1g |

$1014.00 | 2024-06-20 | |

| 1PlusChem | 1P01B42T-5g |

4-azido-2-bromo-1-fluorobenzene |

1564504-75-1 | 95% | 5g |

$2825.00 | 2024-06-20 | |

| 1PlusChem | 1P01B42T-500mg |

4-azido-2-bromo-1-fluorobenzene |

1564504-75-1 | 95% | 500mg |

$805.00 | 2024-06-20 | |

| Enamine | EN300-285939-5.0g |

4-azido-2-bromo-1-fluorobenzene |

1564504-75-1 | 95.0% | 5.0g |

$2235.0 | 2025-03-19 | |

| Enamine | EN300-285939-10.0g |

4-azido-2-bromo-1-fluorobenzene |

1564504-75-1 | 95.0% | 10.0g |

$3315.0 | 2025-03-19 |

4-azido-2-bromo-1-fluorobenzene 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

1564504-75-1 (4-azido-2-bromo-1-fluorobenzene) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 57707-64-9(2-azidoacetonitrile)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量